Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate
Description
Significance of Four-Membered Oxetane (B1205548) Ring Systems in Contemporary Chemical Research
The four-membered oxetane ring, a saturated ether containing three carbon atoms and one oxygen atom, has emerged as a valuable motif in modern chemical research, especially in drug discovery. illinois.edu Its significance stems from the profound influence it can exert on the physicochemical properties of a molecule. When incorporated into a drug candidate, the oxetane ring can improve aqueous solubility, enhance metabolic stability, and modulate lipophilicity. illinois.edu
Often used as a bioisostere, the oxetane moiety can replace other common functional groups like gem-dimethyl or carbonyl groups. illinois.edu This substitution can lead to superior "drug-like" properties, including better absorption and distribution profiles, while also providing novel intellectual property opportunities. acs.org The strained, non-planar (puckered) nature of the ring introduces three-dimensionality to otherwise flat molecules, which can lead to enhanced target selectivity and better pharmacokinetic profiles. illinois.edu
Overview of Oxetane Chemistry within Heterocyclic Compound Research
As a class of heterocyclic compounds, oxetanes are characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of epoxides. This inherent strain makes them versatile synthetic intermediates, prone to ring-opening and ring-expansion reactions that can be harnessed to construct other complex heterocyclic systems. beilstein-journals.org
The synthesis of the oxetane ring itself presents a challenge due to the unfavorable kinetics of forming a four-membered ring. acs.org Common synthetic strategies include intramolecular cyclizations, such as the Williamson ether synthesis, and [2+2] photocycloaddition reactions between carbonyl compounds and alkenes, known as the Paternò-Büchi reaction. illinois.edubeilstein-journals.org The development of efficient methods to construct and functionalize the oxetane skeleton remains an active area of research, driven by the high demand for novel oxetane-containing building blocks. illinois.edu
Historical Context of Oxetane Synthesis and Early Applications
The first synthesis of the parent, unsubstituted oxetane was reported in the 1870s. beilstein-journals.org An early example of an oxetane-forming reaction is the Paternò-Büchi reaction, first described in 1909. illinois.edu Despite this long history, oxetanes were largely considered a chemical curiosity for many decades.
A significant resurgence of interest occurred in the 21st century, particularly after a seminal 2006 publication by Carreira and co-workers demonstrated the value of oxetanes as isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. illinois.edu This "rediscovery" catalyzed extensive research in both academic and industrial laboratories, leading to the development of new synthetic methodologies and the incorporation of oxetanes into numerous drug discovery programs. illinois.edu A key precursor that has enabled much of this modern research is oxetan-3-one, which serves as a versatile starting material for a wide array of 3-substituted oxetanes. beilstein-journals.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZQYZBMWHLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509910-39-7 | |
| Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Hydroxy 2 Oxetan 3 Yl Acetate and Key Analogues
Strategies for Oxetane (B1205548) Ring Construction Relevant to Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate Derivatives
The inherent ring strain of the oxetane core presents a significant hurdle in its synthesis, making direct cyclization challenging. acs.org Consequently, specialized methods have been developed to efficiently construct this valuable heterocyclic motif. magtech.com.cn
One of the most fundamental strategies for forming the oxetane ring is through intramolecular cyclization. This approach typically involves a 1,3-disubstituted propane (B168953) derivative where one terminus contains a nucleophilic oxygen and the other bears a suitable leaving group. The Williamson ether synthesis is a classic example of this type of reaction. nih.gov
Due to the kinetic difficulty of forming a four-membered ring, these reactions often require strong bases and effective leaving groups to proceed in acceptable yields. acs.org A common pathway involves the cyclization of a 1,3-diol, where one hydroxyl group is selectively activated, for instance, by conversion to a tosylate. Subsequent deprotonation of the remaining hydroxyl group with a base like sodium hydride initiates an intramolecular SN2 reaction, closing the ring to form the oxetane. acs.org
An alternative intramolecular strategy involves the ring expansion of epoxides. For example, treating an epoxy allylic ether with a strong base can generate a carbanion that subsequently attacks the epoxide intramolecularly, yielding a vinyl oxetane. acs.org
| Intramolecular Cyclization Method | Precursor Type | Key Reagents | Notes |
| Williamson Ether Synthesis | 1,3-halohydrin or equivalent (e.g., tosylate) | Strong base (e.g., NaH, KOtBu) | Ring closure occurs via an SN2 mechanism. acs.orgnih.gov |
| Epoxide Ring Opening | Epoxy allylic ether | Strong base (e.g., sBuLi) | Favored for forming four-membered rings over larger rings due to transition state geometry. acs.org |
Photochemical [2+2] cycloadditions represent a powerful and atom-economical method for synthesizing oxetanes. beilstein-journals.org The most prominent of these is the Paternò-Büchi reaction, which involves the photo-induced reaction between a carbonyl compound (like a ketone or aldehyde) and an alkene. magtech.com.cnnih.gov
In this reaction, the carbonyl compound is excited to a singlet or triplet state by UV irradiation. This excited state then adds to the ground-state alkene, typically proceeding through a biradical intermediate, which then cyclizes to form the oxetane ring. nih.gov While highly versatile, the Paternò-Büchi reaction can sometimes be limited by issues with regioselectivity, stereoselectivity, and the potential for side reactions, which are often substrate-dependent. nih.govacs.org Recent advancements have explored the use of lower-energy visible light to mitigate some of these challenges. nih.govacs.org
| Photochemical Reaction | Reactants | Conditions | Key Features |
| Paternò-Büchi Reaction | Carbonyl Compound + Alkene | UV or Visible Light Irradiation | A [2+2] photocycloaddition that proceeds via an excited-state carbonyl. beilstein-journals.orgnih.gov |
An increasingly common and highly effective strategy for generating complex oxetane derivatives involves the chemical modification of readily available oxetane building blocks. acs.orgacs.org This approach circumvents the often-difficult step of ring construction at a late stage in a synthesis.
Among the most important of these synthons is oxetan-3-one. acs.org Its commercial availability and the reactivity of its ketone functionality make it an ideal starting point for a wide array of derivatives. acs.orgethz.ch Oxetan-3-one can undergo many classic ketone reactions, such as reductive aminations and nucleophilic additions by organometallic reagents (e.g., Grignard or organolithium reagents), to produce a diverse range of 3-substituted oxetanes. acs.orgnih.gov This building block approach allows for the rapid generation of analogues for applications in fields like medicinal chemistry. acs.org
| Building Block | Example Reactions | Resulting Structures |
| Oxetan-3-one | Reductive Amination, Grignard Addition, Wittig Reaction, Horner-Wadsworth-Emmons Reaction | 3-Aminooxetanes, 3-Alkyl/Aryl-3-hydroxyoxetanes, 3-Alkylideneoxetanes. acs.orgnih.govchemrxiv.org |
| 3-Aminooxetane | Amide Coupling, SNAr Reactions | N-Acyl and N-Aryl oxetanes. acs.org |
| 3-Halooxetanes | SN2 Substitution | Oxetanes with various 3-substituents (ethers, amines, etc.). nih.gov |
Targeted Synthesis of this compound
The specific structure of this compound, which features an α-hydroxy ester group at the 3-position of the oxetane ring, strongly points toward a synthetic strategy that utilizes oxetan-3-one as the key precursor.
The most direct and logical approach to this compound is through the nucleophilic addition of a two-carbon ester-forming unit to the carbonyl group of oxetan-3-one. This strategy leverages the electrophilicity of the ketone and directly establishes the required carbon skeleton and oxidation state in a single step.
A well-established method for the synthesis of α-hydroxy esters from ketones is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound with an α-halo ester in the presence of activated zinc metal.
In the context of synthesizing the target molecule, oxetan-3-one would be treated with ethyl bromoacetate (B1195939) and zinc. The zinc inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc nucleophile (a zinc enolate). This nucleophile then adds to the carbonyl carbon of oxetan-3-one. A subsequent aqueous workup protonates the resulting zinc alkoxide to yield the final product, this compound. This method is highly effective for creating tertiary alcohols adjacent to an ester group and is compatible with the oxetane ring. nih.gov
Proposed Synthetic Scheme:
Reactants: Oxetan-3-one, Ethyl bromoacetate, Zinc (activated)
Solvent: Anhydrous ether or THF
Reaction: Nucleophilic addition of the Reformatsky reagent to the ketone.
Workup: Aqueous acid (e.g., dilute HCl) or ammonium (B1175870) chloride solution.
Product: this compound
| Reaction Step | Description |
| 1. Reagent Formation | Activated zinc reacts with ethyl bromoacetate to form an organozinc intermediate (zinc enolate). |
| 2. Nucleophilic Addition | The organozinc reagent adds to the electrophilic carbonyl carbon of oxetan-3-one, forming a zinc alkoxide intermediate. |
| 3. Protonation | Aqueous workup protonates the alkoxide to yield the final tertiary alcohol product. |
Synthetic Routes via Oxetan-3-one Precursors
Metalation-Electrophile Trapping Strategies for Functionalized Oxetan-3-one Derivatives
The functionalization of the oxetane ring at the C2 position is a key strategy for accessing a variety of substituted oxetane derivatives. One effective method involves the metalation of oxetan-3-one, followed by trapping the resulting enolate with an electrophile. To achieve asymmetric synthesis, this strategy has been successfully implemented using chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). researchgate.net
The process begins with the formation of a chiral hydrazone from oxetan-3-one and SAMP or RAMP. Subsequent deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral lithium enolate. This enolate can then react with a range of electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to yield 2-substituted oxetan-3-ones with good yields and high enantioselectivity. researchgate.net This sequence can be repeated to introduce a second substituent at the C2 or C4 position, enabling the synthesis of chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excess (ee). researchgate.net The resulting functionalized oxetan-3-ones are versatile intermediates that can be further elaborated, for instance, through reduction of the ketone or addition of a nucleophile to the carbonyl group, to access analogues of this compound.
| Electrophile (R-X) | Product (2-R-Oxetan-3-one) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl Iodide | 2-Methyloxetan-3-one | Good | Up to 84% |
| Ethyl Iodide | 2-Ethyloxetan-3-one | Good | Data not specified |
| Allyl Bromide | 2-Allyloxetan-3-one | Good | Up to 84% |
| Benzyl Bromide | 2-Benzyloxetan-3-one | Good | Up to 84% |
Biocatalytic Pathways for Oxetane Formation and Functionalization
Biocatalysis presents a powerful and sustainable alternative to traditional synthetic methods for the preparation of chiral molecules. researchgate.net While the enzymatic synthesis of chiral oxetanes is a developing field, recent advancements have demonstrated the potential of enzymes to construct and functionalize the strained four-membered ether ring with high selectivity. researchgate.net These biocatalytic approaches are particularly valuable for producing enantiomerically pure oxetanes, which are crucial building blocks in medicinal chemistry. nih.govresearchgate.net
A significant breakthrough in the biocatalytic synthesis of oxetanes involves the use of halohydrin dehalogenases (HHDHs). researchgate.netnih.govresearchgate.net These enzymes, which are well-known for their utility in epoxide chemistry, have been engineered to catalyze the enantioselective cyclization of γ-haloalcohols to form chiral oxetanes. nih.govresearchgate.net This biocatalytic platform demonstrates high efficiency and excellent enantioselectivity across a broad range of substrates. researchgate.net
The process facilitates the preparative-scale synthesis of both enantiomers of chiral oxetanes. researchgate.net For example, the kinetic resolution of racemic γ-chloroalcohols catalyzed by an engineered HHDH can produce chiral (S)-oxetanes and the remaining (R)-γ-chloroalcohols, both with high optical purity. researchgate.net This method is scalable and can be performed at high substrate concentrations, highlighting its practical applicability. researchgate.net
| Substrate (γ-chloroalcohol) | Product ((S)-Oxetane) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Aromatic substituted (1-15a) | Corresponding (S)-oxetanes (1-15b) | 32–46% | 93 to >99% |
| Alkyl substituted | Corresponding (S)-oxetanes | Up to 49% | >99% |
While the direct enzymatic synthesis of this compound has not been extensively detailed, biocatalytic methods offer plausible routes for the derivatization of oxetane precursors to achieve such structures. Enzymes like lipases and esterases are widely used for the synthesis of chiral hydroxy esters through enantioselective acylation or hydrolysis.
A potential biocatalytic strategy could involve the enzymatic reduction of a corresponding α-keto ester, ethyl 2-oxo-2-(oxetan-3-yl)acetate, using ketoreductases or alcohol dehydrogenases. These enzymes can deliver the α-hydroxy group with high stereocontrol. Another approach is the lipase-catalyzed kinetic resolution of a racemic mixture of this compound, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. The versatility of biocatalysis suggests that with further research and enzyme engineering, direct and highly selective enzymatic routes to hydroxylated oxetane acetates will be developed. nih.govresearchgate.net
Conversion from Unsaturated Oxetane Precursors
Unsaturated oxetane derivatives, particularly those with an exocyclic double bond, serve as versatile intermediates for the synthesis of functionalized oxetanes. beilstein-journals.org Ethyl 2-(oxetan-3-ylidene)acetate is a key precursor in this class, readily prepared via a Wittig reaction between oxetan-3-one and an appropriate phosphorus ylide, such as ethoxycarbonylmethylene triphenylphosphine. chemicalbook.com The reactivity of the exocyclic enol ether, enhanced by the ring strain, allows for a variety of subsequent transformations to introduce functionality. beilstein-journals.org
The exocyclic double bond of oxetane-3-ylidene acetates can be readily saturated through catalytic hydrogenation. This reduction is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds smoothly to yield the corresponding saturated oxetane acetate (B1210297), in this case, ethyl 2-(oxetan-3-yl)acetate. This product is a key analogue and a valuable building block for further derivatization in medicinal chemistry. The mild conditions of catalytic hydrogenation are generally compatible with the strained oxetane ring, making this a reliable method for synthesizing 3-substituted oxetane acetates.
The electron-deficient exocyclic double bond in Ethyl 2-(oxetan-3-ylidene)acetate is susceptible to various addition reactions, providing a direct route to more complex, functionalized oxetanes. beilstein-journals.org These transformations allow for the introduction of substituents at the exocyclic carbon, which can lead to the synthesis of this compound and its analogues.
One potential route to the target compound is the epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA), followed by nucleophilic ring-opening of the resulting spirocyclic epoxide. Hydrolysis of this epoxide under either acidic or basic conditions would yield the desired α-hydroxy ester functionality. Other addition reactions, such as dihydroxylation using osmium tetroxide or conjugate additions with various nucleophiles, can also be employed to synthesize a diverse array of substituted oxetane acetates. beilstein-journals.org
Stereochemical Aspects and Asymmetric Synthesis of Chiral Oxetane Acetates
Enantioselective Synthesis of Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate and Chiral Analogues
The creation of enantiomerically pure oxetane-containing compounds, such as the chiral analogues of this compound, is a significant challenge in synthetic chemistry. This challenge is addressed through various advanced methodologies, including the use of chiral auxiliaries and asymmetric catalysis.
A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary to direct the stereochemical course of a reaction. The SAMP/RAMP hydrazone methodology, developed by Enders, has been successfully applied to the enantioselective synthesis of 2-substituted oxetan-3-ones, which are key precursors to chiral oxetane (B1205548) acetates. nih.govnih.gov
The process begins with the condensation of oxetan-3-one with the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to form the corresponding chiral hydrazone. nih.govwikipedia.org This hydrazone is then deprotonated with a strong base, typically a lithium amide like lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate reacts with various electrophiles, such as alkyl, allyl, or benzyl (B1604629) halides, with high facial selectivity. nih.govnih.gov The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary, which blocks one face of the azaenolate. wikipedia.org Finally, the auxiliary is removed by hydrolysis, often using aqueous oxalic acid, to yield the enantiomerically enriched 2-substituted oxetan-3-one without significant racemization. nih.gov This chiral ketone can then be further elaborated, for instance, through reduction and esterification, to yield the target chiral α-hydroxy acetate (B1210297).
The effectiveness of this method is demonstrated by the high enantiomeric excesses (ee) achieved for a variety of electrophiles. nih.govnih.gov
| Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Methyl Iodide | 75 | 84 | nih.gov |
| Ethyl Iodide | 71 | 84 | nih.gov |
| Allyl Bromide | 74 | 82 | nih.gov |
| Benzyl Bromide | 80 | 76 | nih.gov |
This methodology can be extended to create more complex structures, such as chiral 2,2- and 2,4-disubstituted oxetan-3-ones, with high enantiomeric purity (86–90% ee). nih.govnih.gov
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based and organic catalysts have been developed for the asymmetric synthesis of chiral oxetanes.
Transition metal catalysis provides powerful tools for constructing chiral molecules. One notable example is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols with isoprene (B109036) oxide. This method allows for the synthesis of 2,3-trisubstituted oxetanes that bear all-carbon quaternary stereocenters, a significant synthetic challenge. nih.gov The reaction proceeds with high levels of both diastereoselectivity and enantioselectivity. nih.gov
While direct metal-catalyzed asymmetric synthesis of the title compound is not extensively documented, related transformations highlight the potential of this approach. For instance, chiral (salen)Co(III)-based Lewis acid catalyst systems have been used for the asymmetric intramolecular ring-opening of 3-substituted oxetanes with internal alcohol nucleophiles. rsc.org Similarly, catalytic asymmetric synthesis of planar chiral ferrocenes and P-stereogenic phosphines has been achieved using organolithium reagents in combination with substoichiometric amounts of a chiral ligand, demonstrating the broad utility of metal-ligand systems in asymmetric transformations. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. Chiral Brønsted acids have proven effective in catalyzing the desymmetrization of prochiral 3,3-disubstituted oxetanes. nih.govnsf.gov In this process, the Brønsted acid activates the oxetane by protonating the ring oxygen, facilitating a nucleophilic attack that proceeds with high enantioselectivity. This strategy has been used to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes from oxetane precursors with excellent enantioselectivities. nih.govnsf.gov
Another organocatalytic strategy involves the use of chiral phosphine (B1218219) oxides as Lewis base catalysts. These catalysts can effectively promote the enantioselective ring-opening of 3-substituted oxetanes with reagents like silicon tetrachloride, affording chiral 1,3-chlorohydrins in high yields and with good enantioselectivity. x-mol.com These organocatalytic methods provide mild and operationally simple routes to highly functionalized chiral building blocks derived from oxetanes. nih.govrsc.org
Asymmetric Catalysis in Oxetane Construction
Diastereoselective Synthesis of Oxetane-Substituted Acetates
Controlling diastereoselectivity is crucial when multiple stereocenters are formed in a reaction. In the context of oxetane synthesis, several methods have been developed that provide excellent control over the relative stereochemistry of the products.
The iridium-catalyzed C-C coupling of primary alcohols and isoprene oxide mentioned previously is a prime example, consistently yielding products with high anti-diastereoselectivity (often >20:1). nih.gov This demonstrates how the choice of catalyst and reaction conditions can strongly influence the three-dimensional arrangement of the newly formed bonds.
Furthermore, diastereoselectivity is critical in the late-stage functionalization of complex molecules. The synthesis of oxetanes from complex alcohols, such as steroids (e.g., pregnenolone) and carbohydrate derivatives, can proceed with complete diastereoselectivity. acs.orgnih.gov For example, submitting testosterone (B1683101) to specific reaction conditions can generate the corresponding oxetane as a single diastereoisomer in one step. nih.gov This level of control is essential for creating complex, biologically active molecules where specific stereochemistry is required.
Conformational Analysis and Stereoselectivity in Reactions of Oxetane Derivatives
The stereochemical outcome of reactions involving oxetane derivatives is profoundly influenced by the conformational properties of the oxetane ring itself. Unlike planar cyclobutane, the four-membered oxetane ring is puckered. acs.org X-ray crystallographic studies show C–C–C and C–O–C bond angles of approximately 85° and 90°, respectively. acs.org This puckered conformation is a key feature that governs the spatial orientation of substituents attached to the ring.
The introduction of substituents can further increase the puckering of the ring to minimize unfavorable eclipsing interactions. acs.org The oxetane moiety often acts as a "conformational lock," restricting the conformational freedom of the molecule. magtech.com.cn This rigidity can be exploited to control stereoselectivity in subsequent reactions. The fixed spatial arrangement of substituents on the conformationally constrained ring can direct incoming reagents to attack from a specific face, leading to a predictable stereochemical outcome. acs.orgresearchgate.net This principle is fundamental to the design of stereoselective syntheses that utilize chiral oxetane-containing building blocks. nih.govrsc.org
Spectroscopic and Computational Elucidation of Ethyl 2 Hydroxy 2 Oxetan 3 Yl Acetate
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy offers an array of powerful, non-destructive methods for the detailed structural analysis of organic molecules like Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would display characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the protons on the oxetane (B1205548) ring, the methine proton adjacent to the hydroxyl and ester groups, and the hydroxyl proton itself. azom.comyoutube.com The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, reveal the number of adjacent protons, allowing for a complete assignment of the proton framework. youtube.com
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in the molecule. A spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two carbons of the ethyl group, and the three carbons of the oxetane ring. The chemical shifts of these signals are indicative of their electronic environment. rsc.orgnih.gov
Below are the predicted NMR data based on the structure of this compound and typical chemical shift values for similar functional groups. azom.comrsc.orgrsc.org
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.7-4.8 | m | 2H | Oxetane CH₂ |
| ~4.5-4.6 | m | 2H | Oxetane CH₂ |
| ~4.2 | q | 2H | O-CH₂-CH₃ |
| ~4.1 | d | 1H | CH-OH |
| ~3.5 | m | 1H | Oxetane CH |
| ~3.0 | s (broad) | 1H | OH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | C=O (Ester) |
| ~75 | Oxetane CH₂ |
| ~73 | CH-OH |
| ~62 | O-CH₂-CH₃ |
| ~35 | Oxetane CH |
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is sufficient to distinguish between compounds that have the same nominal mass but different molecular formulas. youtube.comresearchgate.net
For this compound, the molecular formula is C₇H₁₂O₄. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Any deviation is typically measured in parts per million (ppm). This high precision allows for the confident assignment of the molecular formula, a fundamental step in chemical identification. youtube.comnih.gov
Molecular Formula Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₄ |
| Nominal Mass | 160 g/mol |
| Monoisotopic Mass (Calculated) | 160.0736 g/mol |
The central carbon atom bonded to the hydroxyl group, the oxetane ring, and the ethyl ester group is a stereocenter, meaning this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govrsc.org
This technique utilizes a chiral stationary phase (CSP) within a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column. The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation. nsf.govnih.gov By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the ratio of the two can be calculated, providing a precise measure of the enantiomeric excess. bohrium.com The development of such methods is crucial for asymmetric synthesis, where the goal is to produce one enantiomer selectively. nih.gov
While a crystal structure for this compound itself may not be readily available, X-ray crystallography of related oxetane derivatives provides invaluable insight into the expected three-dimensional structure. acs.orgresearchgate.net X-ray diffraction studies on substituted oxetanes have consistently shown that the four-membered ring is not planar. Instead, it adopts a puckered conformation to alleviate ring strain. acs.org
These studies reveal key structural parameters such as bond lengths, bond angles, and puckering angles. For example, the C-O bond lengths in the oxetane ring are typically around 1.46 Å, and the C-C bond lengths are about 1.53 Å. The introduction of substituents influences the degree of puckering. acs.org This structural information is vital for understanding the molecule's conformational preferences and how it might interact with other molecules, such as enzyme active sites. researchgate.net
Computational Chemistry and Mechanistic Insights
Computational chemistry serves as a powerful complement to experimental techniques, providing a deeper understanding of molecular properties and reaction dynamics that can be difficult to probe in the laboratory.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model chemical reactions and elucidate their underlying mechanisms. rsc.org For reactions involving oxetanes, such as their formation via the Paternò-Büchi reaction or their subsequent ring-opening or cycloreversion, computational studies can map out the entire potential energy surface. nih.govnih.gov
These calculations can identify transition state structures, determine activation energy barriers, and predict reaction intermediates. acs.org For instance, computational studies on the photochemical cleavage of oxetanes have helped to explain the formation of different products by elucidating the competing reaction pathways from excited singlet and triplet states. nih.govrsc.org By modeling these pathways, researchers can understand factors that control regioselectivity and stereoselectivity, which is essential for designing new synthetic methods and predicting the outcomes of unknown reactions. rsc.orgnih.gov Such insights are crucial for optimizing reaction conditions and developing novel applications for oxetane-containing compounds.
Modeling of Stereoselectivity and Transition States in Oxetane Synthesis
The synthesis of 3-substituted oxetanes, such as this compound, can be achieved through various synthetic routes, with the Paternò-Büchi reaction being a prominent photochemical method for forming the oxetane ring via a [2+2] cycloaddition of a carbonyl compound and an alkene. bohrium.comorganic-chemistry.orgmdpi.com Computational modeling is a crucial tool for understanding the stereoselectivity of such reactions by analyzing the transition state structures and reaction pathways.
Theoretical Framework: The stereochemical outcome of the synthesis of substituted oxetanes is dictated by the energy differences between various possible transition states. Density Functional Theory (DFT) calculations are commonly employed to model these transition states and to elucidate the factors governing stereoselectivity. beilstein-journals.org
Key computational approaches include:
Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface corresponding to the transition states of the reaction. For the synthesis of this compound, this would involve modeling the approach of the precursor fragments.
Energy Profiling: The relative energies of different diastereomeric transition states are calculated to predict the major stereoisomer formed.
Analysis of Non-Covalent Interactions: In many stereoselective reactions, non-covalent interactions such as hydrogen bonding and steric hindrance in the transition state play a decisive role in determining the stereochemical outcome. nih.gov
Application to Oxetane Synthesis: In the context of the Paternò-Büchi reaction, computational studies have been instrumental in explaining the observed regio- and stereoselectivity. bohrium.commdpi.com The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, leading to different intermediates and potentially different stereochemical outcomes. organic-chemistry.org Modeling of the diradical intermediates and the subsequent ring closure can provide insights into the preferred stereochemistry. organic-chemistry.org
For a hypothetical stereoselective synthesis of this compound, computational modeling would be applied to:
Determine the most stable conformations of the reactants.
Identify the possible transition states leading to different stereoisomers.
Calculate the activation energies for each pathway. The pathway with the lowest activation energy would correspond to the major product.
The following table illustrates a hypothetical energy profile for two possible diastereomeric transition states in the synthesis of an oxetane derivative, as would be determined by computational methods.
| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-1 (leading to R,S isomer) | 0.0 | Major |
| TS-2 (leading to R,R isomer) | +2.5 | Minor |
This is a hypothetical data table for illustrative purposes.
Conformational Landscape Analysis of Oxetane Derivatives
The biological activity and physical properties of oxetane-containing molecules are significantly influenced by the conformation of the four-membered ring. acs.orgillinois.edu The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. beilstein-journals.orgnih.gov Computational methods are essential for exploring the conformational landscape of molecules like this compound.
Ring Puckering in Oxetanes: The unsubstituted oxetane ring has a small puckering angle. beilstein-journals.orgnih.gov The introduction of substituents, as in this compound, has a significant impact on the ring's conformation. acs.orgillinois.edu The substituents can adopt either an axial or equatorial position in the puckered ring, and the energetic preference for one over the other determines the dominant conformation.
Computational Methods for Conformational Analysis:
Potential Energy Surface (PES) Scanning: This method involves systematically changing the key dihedral angles of the molecule to map out the potential energy surface and identify low-energy conformers.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and the transitions between different conformations over time.
Quantum Chemical Calculations: High-level ab initio and DFT calculations are used to accurately determine the geometries and relative energies of the different conformers. acs.org
For this compound, a conformational analysis would focus on:
The puckering of the oxetane ring.
The orientation of the ethyl acetate (B1210297) and hydroxyl groups relative to the ring.
The potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl or the oxetane oxygen, which could significantly stabilize certain conformations.
The table below presents hypothetical data from a computational conformational analysis of a 3-substituted oxetane, illustrating the relative energies of different conformers.
| Conformer | Puckering Angle (degrees) | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | 15.2 | Equatorial | 0.0 |
| 2 | 14.8 | Axial | +1.8 |
| 3 | 10.5 | Equatorial (H-bonded) | -0.5 |
This is a hypothetical data table for illustrative purposes.
Such computational analyses are fundamental in rationalizing the observed spectroscopic data and in understanding the structure-activity relationships of oxetane derivatives in medicinal chemistry. acs.orgnih.gov
Synthetic Utility and Application in Complex Molecule Synthesis
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate as a Chiral Building Block in Organic Synthesis
The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a valuable chiral precursor. Chiral building blocks are essential in asymmetric synthesis, particularly for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
While direct synthesis from this compound is not extensively documented, its structural precursors and analogues are instrumental in creating novel amino acid derivatives. For instance, oxetan-3-one is a versatile starting material that can be converted to intermediates like methyl 2-(oxetan-3-ylidene)acetate. nih.govmdpi.com This intermediate undergoes further reactions, such as aza-Michael additions with various NH-heterocycles, to yield a range of functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds. nih.govmdpi.com These products are effectively non-proteinogenic amino acid derivatives, a class of compounds with significant therapeutic potential. nih.gov The synthesis of such heterocyclic amino acids is of high interest as these moieties are broadly distributed in pharmacologically active natural and synthetic compounds. nih.gov
The conversion of this compound to other chiral heterocyclic scaffolds such as tetrahydrothiophenes and tetrahydroselenophenes is a potential synthetic application. However, specific methodologies detailing this transformation for this class of oxetane (B1205548) derivatives are not prominently featured in recent literature. Such ring transformations would likely require multi-step sequences involving ring-opening of the strained oxetane followed by cyclization with appropriate sulfur or selenium reagents.
Amino acid esters are crucial intermediates in numerous fields, including peptide synthesis and medicinal chemistry, where they serve as chiral sources. mdpi.com this compound fits the profile of a non-canonical amino acid precursor. The oxetane ring itself is found in naturally occurring amino acid antibiotics like Oxetin. nih.gov Synthetic routes have been developed to produce oxetane-containing amino acid derivatives, which can act as analogues for important neurotransmitters like 4-aminobutanoic acid (GABA). mdpi.com The incorporation of oxetane-modified building blocks into peptides has been demonstrated, highlighting the potential of such scaffolds to create novel peptidomimetics with improved properties. ljmu.ac.uk
Applications in the Design of Bioactive Molecules (Medicinal Chemistry Perspective)
The oxetane ring has transitioned from a synthetic curiosity to a valuable motif in modern drug discovery. acs.org Its incorporation into drug candidates can profoundly alter key properties such as solubility, metabolic stability, and conformational preference. researchgate.net
A primary application of the oxetane motif in medicinal chemistry is its use as a bioisostere for other common functional groups, particularly carbonyl and gem-dimethyl groups. acs.orgnih.gov Bioisosteric replacement is a strategy used to enhance a molecule's pharmacodynamic or pharmacokinetic properties while maintaining its ability to interact with the biological target. nih.gov
The oxetane unit occupies a similar molecular volume to a gem-dimethyl group but introduces polarity, which can lead to improved aqueous solubility and reduced lipophilicity—often desirable traits for drug candidates. nih.govu-tokyo.ac.jp Furthermore, replacing a metabolically susceptible gem-dimethyl group with a more stable oxetane can block unwanted oxidative metabolism and improve a compound's half-life. acs.orgu-tokyo.ac.jp
As a carbonyl surrogate, the oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the interaction of a ketone or amide carbonyl. nih.govnih.gov This substitution can enhance metabolic stability by removing a site prone to enzymatic reduction or hydrolysis. u-tokyo.ac.jp The polar nature of the oxetane often results in a lower LogD compared to its non-polar counterparts, which can be beneficial in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cambridgemedchemconsulting.com
| Original Moiety | Bioisosteric Replacement | Observed Effects on Molecular Properties | Reference |
|---|---|---|---|
| gem-Dimethyl | Oxetane | Increases polarity, can improve aqueous solubility, blocks C-H metabolic weak spots without a large increase in lipophilicity. | acs.orgu-tokyo.ac.jp |
| Carbonyl (Ketone) | Oxetane | Acts as a metabolically stable hydrogen bond acceptor; generally increases hydrophilicity (lower LogD). | u-tokyo.ac.jpcambridgemedchemconsulting.com |
| Methylene (B1212753) | Oxetane | Improves cell permeability and increases sp³ character. | nih.gov |
The rigid, three-dimensional structure of the oxetane ring makes it an effective tool for influencing molecular shape and conformation. nih.gov Due to its significant ring strain (approx. 106 kJ·mol⁻¹), the oxetane ring is relatively planar and can act as a "conformational lock," restricting the rotation of adjacent substituents. nih.gov
Incorporation into Enzyme Inhibitor Design (e.g., MAP4K4 inhibitors)
While specific examples detailing the incorporation of this compound into Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitors are not extensively documented in publicly available literature, the strategic inclusion of the oxetane moiety in enzyme inhibitor design is a well-established principle in medicinal chemistry. The oxetane ring can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, which can lead to improved pharmacological properties. beilstein-journals.org
The rationale for incorporating an oxetane-containing fragment like this compound into a MAP4K4 inhibitor, or any enzyme inhibitor, is multifaceted. The oxetane moiety can:
Enhance Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups. ethz.ch This can increase the half-life of a drug candidate, leading to improved pharmacokinetic properties.
Provide a 3D Scaffold: The three-dimensional nature of the oxetane ring can be used to orient substituents in specific vectors, allowing for precise interactions with the target enzyme's binding site. This can lead to increased potency and selectivity. acs.org
Act as a Hydrogen Bond Acceptor: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of an enzyme. chigroup.site
The this compound fragment provides multiple points for synthetic elaboration. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The hydroxyl group can be functionalized to introduce further diversity. This synthetic tractability, combined with the beneficial properties of the oxetane ring, makes it a potentially valuable building block for the synthesis of novel enzyme inhibitors.
Table 1: Potential Advantages of Incorporating Oxetane Moieties in Enzyme Inhibitors
| Property | Advantage | Reference |
| Solubility | The polar nature of the oxetane's ether oxygen can increase aqueous solubility. | chigroup.site |
| Metabolic Stability | Oxetanes can be more resistant to metabolic breakdown compared to other functional groups. | ethz.ch |
| Lipophilicity | Replacement of lipophilic groups with an oxetane can reduce overall lipophilicity. | chigroup.site |
| Binding Interactions | The oxetane oxygen can act as a hydrogen bond acceptor, and the rigid ring structure can provide a defined 3D orientation for other functional groups. | chigroup.siteacs.org |
Analogues for CNS-Active Agents
The development of therapeutic agents for the central nervous system (CNS) is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a compound, such as its lipophilicity, polarity, and size, play a critical role in its ability to penetrate the CNS. The unique characteristics of the oxetane ring have made it an attractive scaffold for the design of CNS-active agents. nih.gov
The incorporation of fragments like this compound into potential CNS-active agents can be advantageous for several reasons:
Modulation of Lipophilicity: The oxetane moiety can serve as a less lipophilic replacement for groups like gem-dimethyl, which can be beneficial for optimizing a compound's ability to cross the BBB. While a certain degree of lipophilicity is required for BBB penetration, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. chigroup.site
Increased Polarity and Solubility: The polar nature of the oxetane can improve a compound's solubility, which is often a challenge for CNS drug candidates. chigroup.site
Improved Permeability: Despite its polarity, the oxetane-3-ol moiety has been suggested as a potential bioisostere for the carboxylic acid functional group, offering the potential for improved permeability in the context of CNS drug design due to its relatively low acidity. nih.gov
Metabolic Stability in the Brain: The metabolic stability of the oxetane ring can be advantageous for CNS agents, as it may lead to a longer duration of action within the brain. ethz.ch
Table 2: Key Physicochemical Properties of Oxetanes Relevant to CNS Drug Design
| Property | Relevance to CNS Agents | Reference |
| Lipophilicity (LogP) | The oxetane moiety can help to achieve the optimal LogP range for BBB penetration by replacing more lipophilic groups. | chigroup.site |
| Polar Surface Area (PSA) | The polar oxygen atom contributes to the PSA, which can influence BBB permeability. | chigroup.site |
| Aqueous Solubility | Improved solubility due to the oxetane's polarity is beneficial for formulation and absorption. | chigroup.site |
| Metabolic Stability | Resistance to metabolism can lead to a longer half-life in the CNS. | ethz.ch |
| Acidity (pKa) | Oxetane-3-ol derivatives have low acidity, which can be advantageous for permeability compared to carboxylic acids. | nih.gov |
Future Research Directions and Emerging Trends in Oxetane Chemistry
Development of Novel and Sustainable Synthetic Routes to Oxetane (B1205548) Acetates
The synthesis of oxetanes, including oxetane acetates, has traditionally faced challenges due to the inherent ring strain of the four-membered ether, making cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org However, the increasing importance of oxetanes in medicinal chemistry has spurred the development of new and more sustainable synthetic methodologies. ontosight.aiacs.org Future research is focused on overcoming these synthetic hurdles through innovative strategies that are both efficient and environmentally benign.
One promising area is the development of catalytic C–H functionalization methods. nih.gov A recently developed methodology allows for the direct conversion of inactivated sp3 alcohols into oxetanes, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov This approach, which can be applied to complex molecules in a late-stage functionalization, streamlines synthetic routes to bioactive molecules. acs.orgnih.gov Further research in this area could lead to even more versatile and selective catalysts for the synthesis of a wider range of oxetane acetates under mild conditions.
Another key trend is the use of visible-light-mediated Paternò–Büchi reactions. beilstein-journals.org This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane offers a highly atom-economical route. beilstein-journals.orgnih.gov Recent advancements have focused on using visible light, which is a more sustainable energy source than the traditionally used UV light, and can reduce the formation of side products. nih.gov The development of new photosensitizers that can operate under visible light is an active area of research. beilstein-journals.org
The table below summarizes some of the emerging sustainable synthetic routes for oxetanes.
| Synthetic Route | Key Features | Potential Advantages |
| C-H Functionalization | Direct conversion of alcohols to oxetanes. nih.gov | Avoids pre-functionalization, suitable for late-stage synthesis. nih.gov |
| Visible-Light Paternò-Büchi | [2+2] cycloaddition using visible light. beilstein-journals.org | Atom-economical, uses a sustainable energy source. nih.govbeilstein-journals.org |
| Metal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC) | Cycloisomerization of homoallylic alcohols. beilstein-journals.org | Mild conditions, good functional group tolerance. beilstein-journals.org |
Exploration of New Reactivity Modes for Oxetane Functionalization
While the ring-opening of oxetanes is a well-established and synthetically useful transformation, future research is increasingly focused on exploring new reactivity modes that allow for the functionalization of the oxetane ring while keeping it intact. acs.orgcapes.gov.br This would provide access to a wider diversity of substituted oxetanes for applications in drug discovery and materials science.
One area of exploration is the development of methods for the direct arylation of oxetanes. researchgate.net This would allow for the introduction of aryl groups onto the oxetane ring without the need for pre-functionalized starting materials. researchgate.net Recent research has focused on developing palladium-catalyzed C-H activation reactions to achieve this transformation with high selectivity and functional group tolerance. researchgate.net
Another emerging trend is the use of oxetanes in catalytic protocols to synthesize other heterocyclic compounds. For instance, a new method has been developed for the synthesis of oxazolines from oxetanes via an intramolecular cyclization of 3-amido oxetanes catalyzed by In(OTf)3. rsc.org This represents a new addition to the reactivity profile of oxetanes, leading to the formation of other valuable heterocycles. rsc.org
The functionalization of pre-formed oxetane building blocks is also a key area of research. chemrxiv.orgrsc.org This includes a wide range of transformations such as oxidation, reduction, alkylation, and nucleophilic substitution to create a diverse library of 3,3-disubstituted oxetanes. chemrxiv.orgrsc.org A systematic study of the tolerance of the oxetane core to various reaction conditions is crucial for expanding the synthetic utility of these building blocks. chemrxiv.orgrsc.org
Advanced Computational Design and Prediction in Oxetane Chemistry
Computational chemistry is becoming an indispensable tool in the design and development of new oxetane-based molecules and reactions. acs.org In silico methods are being used to predict the physicochemical properties of oxetane-containing compounds, guiding the design of molecules with improved drug-like properties. acs.org
Density functional theory (DFT) is being employed to study the reactivity of oxetanes and to design new catalysts for their synthesis and functionalization. nih.gov For example, a computational study predicted that a 4H-pyrazole containing an oxetane functionality would be a highly reactive diene in Diels-Alder reactions, opening up new possibilities for bioorthogonal chemistry. nih.gov Such computational predictions can accelerate the discovery of new reactions and catalysts by prioritizing experimental efforts.
Molecular dynamics simulations are also being used to understand the conformational preferences of oxetane-containing molecules and their interactions with biological targets. researchgate.net This information is crucial for the rational design of new drugs and bioactive probes. For instance, computational studies have shown that the oxetane ring can act as a conformational lock, rigidifying the structure of a molecule. acs.org
The following table highlights the applications of computational methods in oxetane chemistry.
| Computational Method | Application | Example |
| In Silico Property Prediction | Predicting physicochemical properties (solubility, logD, pKa). acs.org | Guiding the design of oxetane derivatives with improved ADMETox properties. acs.org |
| Density Functional Theory (DFT) | Studying reactivity and designing catalysts. nih.gov | Predicting the high reactivity of an oxetane-containing 4H-pyrazole in Diels-Alder reactions. nih.gov |
| Molecular Dynamics Simulations | Understanding conformational preferences and biological interactions. researchgate.net | Revealing the role of the oxetane ring as a conformational lock. acs.org |
Integration of Biocatalysis in Oxetane Synthesis and Derivatization
Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral oxetanes and their derivatives with high enantioselectivity. researchgate.netnih.govresearchgate.net The use of enzymes can provide access to enantiomerically pure building blocks that are difficult to obtain through traditional chemical methods. researchgate.netnih.govresearchgate.net
A recent breakthrough in this area is the development of a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes using a unique halohydrin dehalogenase. nih.govresearchgate.net Through protein engineering, this enzyme has been optimized to facilitate the synthesis of both enantiomers of chiral oxetanes as well as a variety of chiral γ-substituted alcohols with excellent efficiency and enantioselectivity. nih.govresearchgate.net This biocatalytic system is scalable and can be integrated into one-pot, one-catalyst cascade reactions. nih.govresearchgate.net
The biosynthesis of oxetane-containing natural products demonstrates that enzymes in nature are capable of constructing the oxetane motif. researchgate.net However, the specific enzymes responsible for these transformations have largely remained elusive. researchgate.net Future research will focus on the discovery and characterization of these native enzymes, which could provide new biocatalytic tools for oxetane synthesis.
The integration of biocatalysis with traditional organic synthesis holds great promise for the development of efficient and sustainable routes to complex oxetane-containing molecules. This work expands the enzymatic toolbox for non-natural reactions and will likely spur further exploration of the catalytic capabilities of enzymes in synthetic and pharmaceutical chemistry. nih.govresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling oxetan-3-yl derivatives with ethyl hydroxyacetate precursors. For example, hydrogenation of ethyl 2-(3-oxooxetan-3-yl)acetate using Pd/C in ethanol under reflux (10 hours) yields the target compound after recrystallization . Reaction optimization should focus on solvent choice (ethanol for solubility), catalyst loading (5-10% Pd/C), and temperature control (reflux at 80°C). Yield improvements (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent oxidation .
Q. How can structural characterization of this compound be performed to confirm stereochemistry?
- Methodology : Use X-ray crystallography to resolve hydrogen-bonding networks and confirm stereochemistry. For instance, N–H···O and C–H···O interactions in the crystal lattice (as seen in analogous oxetane esters) stabilize specific conformers . Complement this with NMR analysis: the oxetane proton signals (δ 4.5–5.0 ppm) and hydroxy group splitting patterns (broad singlet at δ 2.0–2.5 ppm) help distinguish diastereomers .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexanes eluent) effectively removes unreacted starting materials. For higher purity, recrystallization from ethanol or methanol is recommended due to the compound’s moderate polarity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect residual solvents or byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the oxetane ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : The oxetane’s strained ring increases electrophilicity at the adjacent carbonyl carbon. Kinetic studies (e.g., reaction with amines) show rate acceleration compared to non-oxetane analogs. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict regioselectivity . Experimental validation via competitive reactions with substituted nucleophiles (e.g., benzylamine vs. aniline) quantifies steric hindrance effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) often arise from tautomerism or solvent effects. For example, the hydroxyacetate moiety can exist in keto-enol equilibrium, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria . Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretching at ~1730 cm⁻¹) to confirm molecular integrity .
Q. How can computational modeling predict the biological activity of this compound-based prodrugs?
- Methodology : Molecular docking (AutoDock Vina) against target enzymes (e.g., esterases) simulates binding affinities. Parametrize the oxetane’s torsional barriers using Gaussian09 to refine conformational sampling. Compare hydrolysis rates in vitro (pH 7.4 buffer, 37°C) with in silico predictions to validate models .
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodology : Store under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and degradation . Use explosion-proof equipment (spark-free stirrers) due to flammability risks (flash point: ~100°C). PPE requirements include nitrile gloves, safety goggles, and fume hoods for vapor control . Spill management involves adsorption with silica gel and disposal as hazardous organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
